![molecular formula C6H13ClN4O B2516684 2-(5-(Aminomethyl)-1H-1,2,4-triazol-3-yl)propan-2-ol hydrochloride CAS No. 2230798-90-8](/img/structure/B2516684.png)
2-(5-(Aminomethyl)-1H-1,2,4-triazol-3-yl)propan-2-ol hydrochloride
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Overview
Description
The compound "2-(5-(Aminomethyl)-1H-1,2,4-triazol-3-yl)propan-2-ol hydrochloride" is a derivative of 1,2,4-triazole, which is a heterocyclic compound that has gained significant attention due to its versatility in medicinal and agricultural chemistry. The 1,2,4-triazole core is known for its utility as a building block in the synthesis of various pharmacologically active compounds.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. For instance, the Gewald and Dimroth reactions have been utilized to construct the 1,2,3-triazole and thiophene frameworks using activated ketomethylenic compounds such as 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones, which exhibit high reactivity in anion reactions . Additionally, a microwave-assisted synthesis approach has been reported for the preparation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating the efficiency of using microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization to form the 1,2,4-triazole ring .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex and diverse. For example, the crystal structure of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione has been characterized by single crystal x-ray analysis, revealing insights into its geometric and electronic properties . Such detailed structural analysis is crucial for understanding the behavior and potential applications of these compounds.
Chemical Reactions Analysis
Triazole derivatives are known to participate in a variety of chemical reactions. The three-component condensation method has been employed to synthesize new triazole derivatives, such as 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles, by reacting aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol . This method showcases the reactivity of triazole compounds in multi-component reactions, leading to the formation of structurally diverse products.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. Spectroscopic techniques such as NMR, IR, UV, and MS, along with elemental analyses, are commonly used to characterize these compounds . Additionally, the nonlinear optical properties of triazole derivatives have been studied, with some compounds exhibiting significantly higher hyperpolarizability compared to commercial materials like urea . This suggests potential applications in the field of materials science, particularly in the development of new nonlinear optical materials.
Scientific Research Applications
Microwave-Assisted Synthesis
1,2,4-Triazole, a key component in this chemical, is crucial in medicinal and agricultural chemistry. Tan, Lim, and Dolzhenko (2017) described a microwave-assisted synthesis method for creating diverse compounds using 5-amino-1,2,4-triazoles, illustrating the chemical's versatility in producing structurally diverse molecules (Tan, Lim, & Dolzhenko, 2017).
Antifungal Activity
Triazoles, like the one , have significant biological activities. Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives, including compounds similar to 2-(5-(Aminomethyl)-1H-1,2,4-triazol-3-yl)propan-2-ol hydrochloride, to explore their antifungal properties against Candida strains, highlighting the potential medical applications of such chemicals (Lima-Neto et al., 2012).
Fluorescent Marker Development
A study by Pelizaro et al. (2019) focused on the synthesis of triazoanilines, which share structural similarities with the subject compound, for use as fluorescent markers in biodiesel quality control. This demonstrates the potential of such chemicals in industrial applications, particularly in quality monitoring (Pelizaro et al., 2019).
Chemical Synthesis and Analysis
The chemical's structural family, particularly the triazole ring, plays a significant role in the synthesis and characterization of novel compounds. Tatyana et al. (2019) explored the synthesis and physical-chemical properties of triazole derivatives, demonstrating the compound's relevance in creating new chemicals with potential applications in various fields (Tatyana et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.ClH/c1-6(2,11)5-8-4(3-7)9-10-5;/h11H,3,7H2,1-2H3,(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNRFYFRXXUXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NNC(=N1)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Aminomethyl)-1H-1,2,4-triazol-3-yl)propan-2-ol hydrochloride |
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